molecular formula C9H9BrOS B14453226 (3-Bromoprop-1-ene-2-sulfinyl)benzene CAS No. 74338-92-4

(3-Bromoprop-1-ene-2-sulfinyl)benzene

Cat. No.: B14453226
CAS No.: 74338-92-4
M. Wt: 245.14 g/mol
InChI Key: RJYXDNDDWNXIBZ-UHFFFAOYSA-N
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Description

(3-Bromoprop-1-ene-2-sulfinyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromopropene and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoprop-1-ene-2-sulfinyl)benzene typically involves the reaction of benzene with 3-bromoprop-1-ene and a sulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to ensure its suitability for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromoprop-1-ene-2-sulfinyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromoprop-1-ene-2-sulfinyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The bromine atom can also participate in substitution reactions, further influencing the compound’s activity.

Similar Compounds:

    (3-Bromoprop-1-ene-2-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    (3-Bromoprop-1-ene-2-thio)benzene: Contains a thio group instead of a sulfinyl group.

    (3-Bromoprop-1-ene-2-oxy)benzene: Contains an oxy group instead of a sulfinyl group.

Properties

74338-92-4

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

3-bromoprop-1-en-2-ylsulfinylbenzene

InChI

InChI=1S/C9H9BrOS/c1-8(7-10)12(11)9-5-3-2-4-6-9/h2-6H,1,7H2

InChI Key

RJYXDNDDWNXIBZ-UHFFFAOYSA-N

Canonical SMILES

C=C(CBr)S(=O)C1=CC=CC=C1

Origin of Product

United States

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